Methyl 4-iodothiophene-2-carboxylate
Description
Contextualization within Thiophene (B33073) Heterocycle Chemistry Research
Thiophene is an aromatic, five-membered heterocyclic compound containing a single sulfur atom, with the chemical formula C₄H₄S. wikipedia.org First discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene and its derivatives have become foundational components in the vast world of heterocyclic chemistry. wikipedia.org The thiophene nucleus is aromatic, resembling benzene in many of its reactions, though it is often more reactive. wikipedia.org For instance, thiophene undergoes bromination approximately 10⁷ times faster than benzene. wikipedia.org
This inherent reactivity makes the thiophene ring a privileged scaffold in various applications. Thiophene derivatives are crucial in medicinal chemistry and are found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov Beyond pharmaceuticals, these compounds are extensively used in materials science as building blocks for polymers, such as polythiophenes, which have applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The study of compounds like Methyl 4-iodothiophene-2-carboxylate is thus situated within this broader research effort to create novel, functional molecules based on the versatile thiophene core. researchgate.net
Significance as a Versatile Building Block for Complex Organic Molecules
The strategic placement of both an iodo group and a methyl ester group on the thiophene ring makes this compound a highly versatile building block in organic synthesis. biosynth.comtue.nl Each functional group provides a reactive handle for distinct chemical transformations, allowing for the stepwise and controlled construction of more complex molecular architectures.
The iodine atom is the most exploited halogen for cross-coupling reactions. nih.gov It serves as an excellent leaving group in numerous palladium-catalyzed reactions, such as Suzuki, Stille, and Kumada couplings. nih.gov These reactions are fundamental for forming new carbon-carbon bonds, enabling chemists to link the thiophene core to other aromatic or aliphatic fragments. nih.gov This capability is essential for synthesizing thiophene-based oligomers and polymers for materials science and for creating complex drug candidates. nih.govbeilstein-journals.org
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or alcohols. nih.govbeilstein-journals.org This functional group manipulation is a cornerstone of synthetic strategy, providing access to a diverse library of derivatives from a single, common intermediate. researchgate.net For example, halogenated 2-thiophenecarboxylic acid derivatives are key intermediates for new families of insecticides. beilstein-journals.org The combination of these two functional groups on one molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.
Historical Overview of Halogenated Thiophene Ester Synthetic Methodologies
The synthesis of halogenated thiophenes has evolved significantly since the initial discovery of the parent heterocycle. wikipedia.org Early methods often relied on the direct electrophilic halogenation of pre-existing thiophene rings. wikipedia.org Given the high reactivity of the thiophene core, direct halogenation often proceeds readily, initially at the 2-position and then the 5-position. wikipedia.org However, controlling the regioselectivity of these reactions to obtain specific isomers, especially on a thiophene ring already bearing other substituents like an ester, can be challenging.
Classical synthetic routes to the thiophene ring itself, such as the Paal-Knorr synthesis (reacting 1,4-dicarbonyl compounds with a sulfur source like P₄S₁₀) or the Gewald reaction, provided access to a range of substituted thiophenes that could subsequently be halogenated. wikipedia.org One of the earliest reports of using an iodothiophene derivative in a coupling reaction dates back to 1960, employing an Ullmann coupling. nih.gov The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century, particularly the Suzuki reaction discovered in 1979, revolutionized the use of halogenated heterocycles. nih.gov These methods offered much greater functional group tolerance and efficiency. nih.gov
More recent advancements have focused on developing more direct, regioselective, and environmentally benign methods. nih.gov For instance, facile mono-iodination at the alpha-position of thiophenes has been developed to create specific building blocks. tue.nl Green chemistry approaches now allow for the synthesis of halogenated thiophenes using simple sodium halides as the halogen source in an environmentally friendly solvent like ethanol, avoiding harsher reagents. nih.gov Another modern approach involves the direct, regioselective C-H arylation, which offers an alternative to traditional cross-coupling reactions that require pre-halogenated starting materials. nih.gov These modern methodologies provide chemists with powerful tools for the precise and efficient synthesis of complex halogenated thiophene esters like this compound.
Data Tables
Table 1: Physical and Chemical Properties of a Representative Iodinated Thiophene Ester (Methyl 3-iodo-4-methylthiophene-2-carboxylate)
| Property | Value | Source |
| Chemical Formula | C₇H₇IO₂S | biosynth.com |
| Molecular Weight | 282.1 g/mol | biosynth.com |
| Melting Point | 71 °C | biosynth.com |
| SMILES | CC1=CSC(=C1I)C(=O)OC | biosynth.com |
| CAS Number | 845878-92-4 | biosynth.com |
Note: Data is for a structurally similar isomer, Methyl 3-iodo-4-methylthiophene-2-carboxylate, as a representative example.
Table 2: Overview of Synthetic Methods for Halogenated Thiophenes
| Method | Description | Typical Reagents | Era of Development |
| Direct Halogenation | Electrophilic substitution on the thiophene ring. Often lacks regioselectivity. | I₂, Br₂, Cl₂ with or without a Lewis acid | 19th-20th Century |
| Paal-Knorr/Gewald Synthesis followed by Halogenation | Formation of the thiophene ring from acyclic precursors, followed by halogenation. | 1,4-dicarbonyls, P₄S₁₀; α-mercaptocarbonyls, sulfur | 19th-20th Century |
| Ullmann Coupling | Copper-catalyzed coupling of aryl halides. | Iodothiophenes, copper powder | Early 20th Century |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Highly efficient and selective C-C bond formation using a halogenated thiophene. | Bromo/Iodothiophenes, Pd catalyst, organoboron/organotin reagents | Late 20th Century |
| Green Halocyclization | Electrophilic cyclization using environmentally benign reagents. | Alkynes, sodium halides, CuSO₄, ethanol | 21st Century |
| Direct C-H Arylation | Palladium-catalyzed coupling that activates a C-H bond directly, avoiding pre-halogenation. | Thiophene, aryl halide, Pd catalyst | 21st Century |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZNQPCPVFNEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522890 | |
| Record name | Methyl 4-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-20-8 | |
| Record name | Methyl 4-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Methyl 4 Iodothiophene 2 Carboxylate
Cross-Coupling Reactions at the C4-Iodine Position
The iodine atom at the C4 position of methyl 4-iodothiophene-2-carboxylate serves as a versatile handle for introducing a wide range of organic substituents. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for their efficiency and functional group tolerance. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are the most extensively used for the functionalization of aryl halides, including this compound. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. libretexts.orgresearchgate.net This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing byproducts. libretexts.org In the context of thiophene (B33073) derivatives, this reaction allows for the introduction of various aryl and heteroaryl groups.
While specific studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds like 4-bromothiophene-2-carbaldehyde and 5-bromothiophene-2-carboxamide (B442588) provides valuable insights into the expected reactivity. nih.govmdpi.comresearchgate.netmdpi.com For instance, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with a range of arylboronic acids and esters has been shown to produce 4-arylthiophene-2-carbaldehydes in good to excellent yields. mdpi.com These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₄ in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system like toluene/water. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives
| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | mdpi.com |
| 4-Bromothiophene-2-carbaldehyde | 3,5-bis(Trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | Excellent | mdpi.com |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 37-72 | mdpi.com |
The Sonogashira coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. unipa.itresearchgate.netwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgresearchgate.net The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. unipa.it Copper-free versions of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org
The C4-iodine bond in this compound is expected to be reactive towards Sonogashira coupling, allowing for the introduction of various alkynyl groups. Studies on other iodinated thiophene systems, such as iodinated thienopyridinones and halogen-substituted thieno[a]dibenzothiophenes, have demonstrated successful Sonogashira couplings to introduce alkynyl moieties. unipa.itresearchgate.net These reactions typically employ a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) in the presence of an amine base such as triethylamine (B128534) (Et₃N) in a solvent like THF or DMF. researchgate.net
Table 2: General Conditions for Sonogashira Coupling of Iodinated Heterocycles
| Substrate Type | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Iodinated Thienopyridinone | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | unipa.it |
| Halogenated Thieno[a]dibenzothiophene | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene/H₂O | researchgate.net |
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and is widely used in organic synthesis. rsc.org The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine (B1218219) ligand. libretexts.org
While specific examples of Heck reactions involving this compound are not prevalent in the surveyed literature, the general principles of this reaction are applicable. The C4-iodine bond should be susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. However, the success and yield of the Heck reaction can be influenced by the nature of the specific thiophene substrate. For instance, some studies have noted that certain substituted iodothiophenes can lead to lower yields in Heck couplings, possibly due to catalyst poisoning effects. rsc.org In general, the reaction of an aryl iodide with an alkene like methyl acrylate (B77674) would be expected to proceed using a catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand like triphenylphosphine (B44618) (PPh₃), and a base like triethylamine (Et₃N) in a polar aprotic solvent like DMF. organic-chemistry.org
The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. libretexts.orgorganic-chemistry.org The reaction is tolerant of a wide variety of functional groups. uwindsor.ca
The catalytic cycle of the Stille reaction involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent, and subsequent reductive elimination. libretexts.org this compound is expected to be a suitable substrate for Stille coupling. The reaction would likely proceed by treating the iodothiophene with an organostannane (e.g., an aryltributylstannane) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like THF or toluene. organic-chemistry.org
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. organic-chemistry.orgnumberanalytics.com This reaction is known for its high reactivity and the ability to form a wide range of carbon-carbon bonds. youtube.com Organozinc reagents are more reactive than their boron and tin counterparts, which can lead to faster reaction times. youtube.com However, they are also sensitive to air and moisture, requiring anhydrous reaction conditions. numberanalytics.com
The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst is a feasible route for C-C bond formation. The general mechanism follows the standard cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com A typical Negishi coupling would involve reacting the iodothiophene with an organozinc halide (e.g., an arylzinc chloride) using a palladium catalyst like Pd(PPh₃)₄ in an anhydrous solvent such as THF. youtube.comnih.gov The use of organozinc reagents allows for the coupling of various alkyl, alkenyl, and aryl groups. numberanalytics.com
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The synthetic utility of this method is significant, as it provides a direct route to N-aryl amines, which are prevalent in pharmaceuticals and advanced materials. wikipedia.org
The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the N-arylated thiophene product and regenerates the Pd(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective in improving reaction rates and yields. wikipedia.org
Table 1: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Amine | Primary or Secondary Amines | Coupling Partner |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium Source |
| Ligand | BINAP, DPPF, XPhos | Stabilize catalyst, facilitate reaction |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Amine deprotonation |
| Solvent | Toluene, Dioxane, THF | Reaction Medium |
Copper-Mediated Coupling Reactions
Copper-mediated cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer an alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. nih.gov For this compound, the reactive C-I bond is a suitable handle for these transformations. These reactions are particularly useful for coupling with a wide range of nucleophiles, including amines, alcohols, and thiols. researchgate.netrsc.org
In a typical copper-catalyzed N-arylation, the iodothiophene is reacted with an amine in the presence of a copper(I) or copper(II) salt, a ligand (often a diamine or an amino acid), and a base. The reaction mechanism is thought to involve an oxidative addition/reductive elimination cycle, similar in principle to palladium catalysis, although the exact nature of the intermediates can differ. rsc.org Copper catalysis can sometimes offer advantages in terms of cost and sensitivity, and it can be effective for substrates that are challenging for palladium systems. nih.gov For instance, the Chan-Lam protocol allows for the coupling of arylboronic acids with amines and alcohols under mild, often aerobic, conditions. nih.gov
Reactions Involving the Ester Functionality at C2
The methyl ester group at the C2 position provides another avenue for synthetic modification through various nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org
Ester Hydrolysis and Decarboxylation Pathways
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-iodothiophene-2-carboxylic acid. This transformation is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. youtube.comthieme-connect.de Acid-catalyzed hydrolysis is also possible but is less commonly used for simple methyl esters. thieme-connect.de
Once the carboxylic acid is formed, it may undergo decarboxylation (loss of CO₂) under certain conditions, typically involving heat. The stability of the resulting carbanion intermediate on the thiophene ring influences the ease of this reaction. For some thiophene carboxylic acids, decarboxylation can be facilitated by catalysts, such as copper salts. organic-chemistry.orgrsc.org
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this reaction allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl, or tert-butyl esters). The reaction is an equilibrium process and is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.comorganic-chemistry.org
Transesterification can be catalyzed by either acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium alkoxides). masterorganicchemistry.comresearchgate.net The acid-catalyzed mechanism involves protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by the new alcohol. masterorganicchemistry.com The base-catalyzed mechanism involves direct nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate which then expels the original methoxide (B1231860) group. masterorganicchemistry.com
Table 2: General Conditions for Transesterification
| Condition | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | H₂SO₄, TsOH, Sc(OTf)₃ | NaOR, KOR, K₂HPO₄ |
| Nucleophile | R'OH (Alcohol) | R'O⁻ (Alkoxide) |
| Solvent | Excess R'OH | R'OH or inert solvent |
| Mechanism | Protonation, Addition, Elimination | Addition, Elimination |
Reduction of the Carboxylate Group
The ester functionality can be reduced to a primary alcohol, yielding (4-iodothiophen-2-yl)methanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide ion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which is then protonated during aqueous workup to give the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction must be carried out under inert and anhydrous conditions.
Amidation and Other Nucleophilic Acyl Substitution Reactions
The conversion of the methyl ester to an amide can be achieved through aminolysis, which is a type of nucleophilic acyl substitution. masterorganicchemistry.com Direct reaction with an amine is possible but often requires high temperatures and may result in low yields. youtube.com A more practical approach involves a two-step sequence: first, hydrolysis of the ester to the carboxylic acid, as described in section 3.2.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or a cyclic alkyltriphosphonate anhydride (B1165640) (T3P). google.com
Alternatively, direct conversion from the ester can be facilitated. The general principle of nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The subsequent reformation of the carbonyl double bond results in the expulsion of the leaving group, which in this case is the methoxide ion (-OCH₃). The reactivity of carboxylic acid derivatives towards nucleophilic substitution generally follows the order: acid chloride > acid anhydride > ester ≈ carboxylic acid > amide. youtube.com This indicates that while direct substitution on the ester is feasible, converting it to a more reactive intermediate like an acid chloride can lead to more efficient transformations. youtube.com
Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions
The thiophene ring, while aromatic, is generally more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.de However, the reactivity and orientation of electrophilic aromatic substitution (EAS) on this compound are dictated by the electronic properties of the existing substituents: the methoxycarbonyl group (-COOCH₃) at the C2 position and the iodine atom at the C4 position. The two unsubstituted positions available for substitution are C3 and C5.
The methoxycarbonyl group is a deactivating group due to its electron-withdrawing nature, which pulls electron density from the ring, making it less nucleophilic. libretexts.org Such groups typically direct incoming electrophiles to the meta position. libretexts.orguoanbar.edu.iq In this molecule, the positions meta to the C2 substituent are C4 (which is already substituted) and C5. Therefore, the ester group directs electrophilic attack to the C5 position.
The iodine atom at C4 is also a deactivating group due to its inductive effect; however, it is considered an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation (the sigma complex) through resonance. libretexts.org The positions ortho to the C4 substituent are C3 and C5. Consequently, the iodine atom directs incoming electrophiles to both the C3 and C5 positions.
The directing effects of the two substituents are therefore partially competing and partially reinforcing:
Attack at C5: Favored by both the meta-directing ester group and the ortho-directing iodo group.
Attack at C3: Favored only by the ortho-directing iodo group.
Given that the C5 position is activated by both substituents, it is the overwhelmingly preferred site for electrophilic attack. The formation of the sigma complex for C5 substitution is more stabilized than for C3 substitution. Experimental studies on related 2,4-disubstituted thiophenes confirm that electrophiles, such as the nitronium ion (NO₂⁺) in nitration reactions, will predominantly add to the C5 position. proquest.comlibretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
This table outlines the directing influence of each substituent on the unsubstituted positions of this compound.
| Unsubstituted Position | Influence of C2-Methoxycarbonyl (meta-director) | Influence of C4-Iodo (ortho, para-director) | Predicted Outcome |
| C3 | No directing effect | Ortho-directing (Activating) | Minor Product |
| C5 | Meta-directing (Activating) | Ortho-directing (Activating) | Major Product |
Radical Reactions Involving the C-I Bond
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under specific conditions to initiate radical reactions. wikipedia.org This process typically involves homolytic cleavage, where the two electrons in the C-I bond are split between the carbon and iodine atoms, resulting in the formation of a thienyl radical and an iodine radical. youtube.comyoutube.com This cleavage can be initiated by heat or, more commonly, by photochemical excitation. utexas.edu
Ultraviolet (UV) photoexcitation of iodothiophenes can populate antibonding orbitals localized on the C-I bond, leading to its rapid fission. rsc.orgresearchgate.net For this compound, this would generate a methyl 2-carboxylate-4-thienyl radical.
Generation of the Thienyl Radical: this compound + hν (light) → Methyl 2-carboxylate-4-thienyl radical (•) + Iodine radical (•)
Once formed, this highly reactive thienyl radical intermediate can participate in various subsequent reactions. A common pathway is atom-transfer radical cyclization (ATRC), where the radical adds to an alkene or alkyne, and the resulting radical is then trapped. nih.gov For example, the thienyl radical could be used to initiate the cyclization of a tethered unsaturated chain, leading to the formation of complex bicyclic structures. The reaction is completed when the newly formed radical abstracts an atom (like a halogen) from another molecule or is trapped by another radical species. nih.gov
Table 2: Bond Dissociation Energies (Illustrative)
This table provides context for the reactivity of the C-I bond compared to other bonds. Lower energy indicates a weaker bond that is more easily cleaved.
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-F | ~480 | Very Strong, Unlikely to cleave homolytically wikipedia.org |
| C-Cl | ~320 | Strong, Cleavage requires significant energy wikipedia.org |
| C-Br | ~280 | Weaker, More susceptible to radical formation |
| C-I | ~240 | Weakest C-Halogen bond, Prone to homolytic cleavage |
Regioselectivity and Stereoselectivity in Reactions of this compound Derivatives
The iodine atom on this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. In these cases, the regioselectivity is predetermined, as the reaction occurs exclusively at the site of the carbon-iodine bond (C4). However, the concepts of stereoselectivity become critical when these reactions are used to create new chiral centers.
A key area where stereoselectivity is crucial is in asymmetric synthesis, where a chiral catalyst is used to favor the formation of one enantiomer over another. For instance, derivatives of this compound can be coupled with other molecules to construct products with quaternary stereocenters. Nickel-catalyzed asymmetric reductive additions provide a relevant example. In such a reaction, an aryl iodide can be added to a prochiral ketone or isatin (B1672199) in the presence of a chiral ligand and a reductant. acs.org
If a derivative of this compound were used in a similar reaction with an N-protected isatin, a chiral 3-aryl-3-hydroxyoxindole would be formed. The choice of the chiral ligand is paramount in determining the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity. acs.org
Table 3: Example of Substrate Scope in Ni-Catalyzed Asymmetric Addition (Hypothetical for Thiophene Derivative)
This table, based on known reactions of aryl iodides acs.org, illustrates how different substituents on a reaction partner (isatin) could influence the yield and stereoselectivity of a coupling reaction with a this compound derivative.
| Isatin N-Protecting Group | Isatin Ring Substituent | Expected Product Yield | Expected Enantiomeric Excess (ee) |
| Benzyl | H | High | Excellent (>90%) |
| Methyl | 5-Fluoro | Good | Excellent (>92%) |
| Benzyl | 5-Chloro | Good | High (>90%) |
| Benzyl | 7-Methyl | Good | Good (~85%) |
Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies
Elucidating the precise step-by-step pathway of a chemical reaction requires sophisticated mechanistic investigations. For reactions involving this compound, kinetic studies and isotopic labeling are powerful tools. frontiersin.orgyoutube.com
Kinetic Studies: By measuring how the rate of a reaction changes in response to variations in reactant concentrations or temperature, a rate law can be determined. This provides insight into which molecules are involved in the rate-determining step (the slowest step) of the reaction. For example, in a nucleophilic aromatic substitution (SₙAr) reaction on a derivative of this compound, a kinetic study could help distinguish between a concerted mechanism and a stepwise mechanism involving a stable intermediate. frontiersin.org
Isotopic Studies: Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C) and then tracking the position of the isotope in the products. youtube.comyoutube.com This technique provides unambiguous evidence of bond-forming and bond-breaking events.
Kinetic Isotope Effect (KIE): A significant application is the measurement of the KIE. If a C-H bond is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) will typically slow the reaction down. This is because the C-D bond is stronger and requires more energy to break. Observing a primary KIE (kH/kD > 1) provides strong evidence for C-H bond cleavage in the slowest step. rsc.org For instance, in an EAS reaction on this compound, the absence of a KIE would suggest that the initial attack of the electrophile, and not the final deprotonation, is the rate-determining step. masterorganicchemistry.com
Tracer Studies: Using isotopes as labels can clarify which bonds are broken. For example, to investigate the hydrolysis of the ester group on this compound, the reaction could be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O). If the ¹⁸O is incorporated into the resulting thiophenecarboxylic acid, it proves that the acyl-oxygen bond (C-OCH₃) was cleaved. If it is found in the methanol (B129727) byproduct, it indicates cleavage of the alkyl-oxygen bond (CO-CH₃). youtube.com
Table 4: Hypothetical Isotopic Labeling Experiment for Ester Hydrolysis
This table outlines the design and possible outcomes of an isotopic labeling experiment to determine the mechanism of hydrolysis.
| Experimental Setup | Possible Mechanism | Predicted Location of ¹⁸O Label in Products |
| This compound + H₂¹⁸O (acid-catalyzed) | Acyl-Oxygen Cleavage (Nucleophilic attack at carbonyl carbon) | 4-Iodothiophene-2-carboxylic acid |
| This compound + H₂¹⁸O (acid-catalyzed) | Alkyl-Oxygen Cleavage (Sₙ2 attack at methyl group) | Methanol (CH₃¹⁸OH) |
Applications in Advanced Organic Synthesis and Materials Science Precursors
Role as a Key Intermediate in the Synthesis of Thiophene-Based Scaffolds
The compound serves as a fundamental building block for constructing more elaborate thiophene-containing structures. The carbon-iodine bond is particularly amenable to forming new carbon-carbon bonds through transition-metal catalysis, enabling the extension and elaboration of the thiophene (B33073) core.
Methyl 4-iodothiophene-2-carboxylate is an excellent starting material for synthesizing fused heterocyclic systems where the thiophene ring is annulated with other rings. Thienothiophenes, which consist of two fused thiophene rings, are a prominent class of heterocycles with applications in pharmaceuticals and organic electronics. biosynth.com The synthesis of thienothiophenes can be achieved through various strategies, often involving intramolecular cyclization reactions. mdpi.comrsc.org For instance, derivatives of the iodo-thiophene can undergo palladium-catalyzed reactions to form the second thiophene ring. google.com A general approach might involve a Sonogashira coupling of an iodo-thiophene with a terminal alkyne bearing a sulfur nucleophile, followed by a cyclization step. The presence of the methyl carboxylate group can influence the electronic properties of the resulting fused system or serve as a point for further functionalization.
| Fused Heterocyclic System | Synthetic Strategy | Role of Precursor |
| Thienothiophenes | Intramolecular cyclization via palladium catalysis | The iodo-group acts as a handle for C-S or C-C bond formation to close the second ring. |
| Thieno[3,2-c]chromenes | Palladium-catalyzed intramolecular arylation | A derivative, 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde, undergoes cyclization. mdpi.com |
Oligothiophenes and polythiophenes are extensively studied for their electronic and optical properties, making them key components in organic electronics. sigmaaldrich.comrsc.org this compound is a valuable monomer for the controlled synthesis of these conjugated polymers. The iodo-group allows for iterative chain extension using palladium-catalyzed cross-coupling reactions like the Stille and Suzuki-Miyaura reactions. scispace.comwikipedia.orgscispace.com
In a typical Stille coupling, the iodo-thiophene is reacted with an organostannane derivative of another thiophene monomer in the presence of a palladium catalyst. scispace.comwikipedia.org Similarly, in Suzuki-Miyaura coupling, the coupling partner is a thiophene-boronic acid or ester. nih.govresearchgate.netresearchgate.net These methods allow for the step-by-step, or "convergent," synthesis of well-defined oligomers with specific lengths and functionalities. scispace.com Catalyst-transfer polymerization, particularly using Suzuki-Miyaura coupling, allows for the synthesis of polythiophenes with controlled molecular weights and low polydispersity, where an iodo-thiophene monomer is a key component. nih.gov The resulting polymers have applications as "synthetic metals" and in sensors due to their conductive properties. uri.edu
Building Block for Functional Materials
The unique electronic properties of the thiophene ring make it a desirable component in functional organic materials. This compound serves as a precursor to these materials, where its structure can be incorporated to fine-tune the material's performance.
Thiophene-based materials are at the forefront of research in organic electronics, including organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com The structure of the precursor molecule is critical in determining the final properties of the semiconductor. rsc.org this compound can be used to construct the π-conjugated backbone of organic semiconductors. sigmaaldrich.com
| Material Type | Role of Thiophene Precursor | Key Functional Groups |
| Organic Semiconductors | Forms the π-conjugated backbone. sigmaaldrich.com | Thiophene ring for charge transport. |
| Dye-Sensitized Solar Cell (DSSC) Dyes | Acts as the π-bridge in D-π-A structures. mdpi.comresearchgate.net | Carboxylate group for anchoring to TiO₂. mdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | Component of hole-transporting or emissive layers. sigmaaldrich.com | Thiophene core for electronic properties. |
Synthetic Routes to Advanced Chemical Probes and Ligands
Beyond materials science, the thiophene scaffold is important in medicinal chemistry and catalysis. The ability to functionalize the thiophene ring at specific positions makes it a versatile core for the design of chemical probes and ligands. Covalent chemical probes, for example, are used to study protein function. sigmaaldrich.com
Thienyl carboxylates, such as the title compound, can act as ligands that bind to metal centers. nih.gov The carboxylate group can coordinate with a variety of metals, while the thiophene ring can be further functionalized to tune the electronic and steric properties of the ligand. These ligands can be used to create novel catalysts or functional metal-organic frameworks. rsc.orgcsuohio.edu For example, a series of compounds where thienyl carboxylate ligands are bound to dimolybdenum (Mo₂) and ditungsten (W₂) quadruple bonds have been synthesized and studied, serving as models for more complex metal-containing polythiophenes. nih.gov
Convergent Synthesis of Complex Thiophene-Containing Structures
This compound is an ideal building block for convergent synthetic strategies due to its two distinct reactive sites. The iodo-group allows it to be coupled with other molecular fragments via palladium-catalyzed reactions such as Suzuki or Stille coupling. scispace.com For example, in the synthesis of a complex oligothiophene, two different shorter oligomers could be synthesized and then joined together using a final cross-coupling reaction. This modular approach, facilitated by versatile building blocks like this compound, is crucial for the efficient construction of complex, multi-component thiophene-containing molecules for various applications.
Advanced Spectroscopic and Mechanistic Elucidation Methodologies in Methyl 4 Iodothiophene 2 Carboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Products
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex System Analysis
In cases of complex molecules derived from methyl 4-iodothiophene-2-carboxylate, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between different nuclei. ipb.ptepfl.ch
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For a derivative of this compound, a COSY spectrum would show a cross-peak between the two adjacent protons on the thiophene (B33073) ring, confirming their connectivity. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (¹JCH coupling). sdsu.eduyoutube.com It is exceptionally useful for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. For the title compound, HSQC would show correlations between the thiophene ring protons and their corresponding carbons, and between the methyl protons and the methyl carbon. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). core.ac.ukyoutube.com HMBC is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. ipb.pt For example, it can show a correlation from the methyl ester protons to the carboxyl carbon, and from the thiophene ring protons to the carboxyl carbon, thereby assembling the entire ester functional group and linking it to the ring.
| 2D NMR Technique | Type of Correlation Detected | Information Gained for a Thiophene Derivative |
|---|---|---|
| COSY | ¹H—¹H coupling (through-bond) | Identifies adjacent protons on the thiophene ring or on alkyl chains. sdsu.educore.ac.uk |
| HSQC | ¹H—¹³C one-bond coupling | Assigns carbon signals by correlating them to their directly attached protons. epfl.chyoutube.com |
| HMBC | ¹H—¹³C multiple-bond coupling (2-4 bonds) | Connects molecular fragments, assigns quaternary carbons, and confirms overall structure. ipb.ptcore.ac.uk |
Application of NMR for Reaction Monitoring and Kinetic Studies
NMR spectroscopy is not limited to static structural analysis; it is also a powerful method for monitoring the progress of chemical reactions in real time. magritek.com By acquiring spectra at regular intervals, researchers can track the disappearance of reactant signals and the simultaneous appearance of product signals. nih.govosf.io This is particularly useful for reactions involving this compound, such as Suzuki or Sonogashira couplings where the iodine atom is substituted.
The quantitative nature of NMR allows for the determination of reaction kinetics. rsc.org The integrals of the peaks corresponding to the starting material, intermediates, and products are directly proportional to their concentrations. magritek.com Plotting these concentrations over time enables the calculation of reaction rates and provides deeper mechanistic insights. osf.io Stopped-flow NMR systems can be employed for studying fast reactions, offering a detailed view of processes that occur on the timescale of seconds to minutes. rsc.org
Mass Spectrometry (MS) Techniques for Mechanistic Intermediates and Product Characterization
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is essential for confirming the molecular weight of final products and for detecting and identifying transient intermediates that are key to understanding reaction mechanisms. nih.govsemanticscholar.org Electrospray ionization (ESI) is a common method for generating ions from reaction mixtures for MS analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). algimed.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govresearchgate.net For a product synthesized from this compound, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the product's identity. algimed.com For example, it can easily differentiate a desired product from an impurity that differs by only a few hydrogen atoms versus an oxygen atom.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₅IO₂S | Defines the constituent elements and their count. |
| Nominal Mass | 284 u | Integer mass, insufficient for unique identification. algimed.com |
| Monoisotopic (Exact) Mass | 283.9055 u | Precise mass used in HRMS to confirm the elemental formula. researchgate.net |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint for the molecule. nih.govresearchgate.net By analyzing the mass differences between the precursor and product ions, one can deduce the structure of the original molecule and understand its gas-phase decomposition pathways. unl.edu In the context of this compound derivatives, MS/MS can be used to:
Confirm the identity of a compound by matching its fragmentation pattern to that of a known standard.
Elucidate the structure of unknown reaction byproducts or intermediates by interpreting their fragmentation. nih.gov
Distinguish between isomers that might be indistinguishable by MS alone but produce different fragment ions in MS/MS. nih.gov
A plausible fragmentation pathway for protonated this compound ([M+H]⁺) might involve the initial loss of methanol (B129727) (CH₃OH) or the cleavage of the C-I bond.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Intermediates
While NMR and MS provide data on structure and connectivity in the solution or gas phase, X-ray crystallography offers an unparalleled, definitive picture of a molecule's three-dimensional structure in the solid state. mdpi.com This technique is applicable when a derivative or intermediate of this compound can be grown as a suitable single crystal.
The analysis of the diffraction pattern produced when X-rays pass through the crystal yields a precise map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined. mdpi.com This provides incontrovertible evidence of molecular structure, including:
Precise bond lengths and bond angles. mdpi.com
The conformation of the molecule in the solid state.
The spatial arrangement of molecules relative to one another (crystal packing).
The nature of intermolecular interactions, such as hydrogen bonds or halogen bonds, which govern the crystal's architecture. nih.gov
For instance, X-ray analysis of methyl 3-aminothiophene-2-carboxylate, a related compound, revealed that it crystallizes in the monoclinic P2₁/c space group and detailed the specific N–H⋯O and N–H⋯N hydrogen bonding interactions that stabilize the crystal structure. mdpi.com Similarly, the crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was solved, providing key insights into its intermolecular forces. nih.gov Such data is invaluable for understanding structure-property relationships and for computational modeling studies. nih.govmdpi.com
| Compound | Crystal System | Space Group | Key Intermolecular Interactions Noted | Reference |
|---|---|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate | Monoclinic | P2₁/c | N–H⋯O and N–H⋯N hydrogen bonds | mdpi.com |
| Methyl 3-chlorothiophene-2-carboxylate | Triclinic | P-1 | Crystal packing analysis performed | |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Monoclinic | P2₁/c | Hydrogen-bonded dimers | mdpi.com |
| Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate | Monoclinic | P2₁/c | Hirshfeld surface analysis of interactions | nih.gov |
In Situ Spectroscopy for Real-time Reaction Monitoring (e.g., ATR-IR, UV-Vis)
In the realm of modern synthetic chemistry, the ability to monitor reactions in real-time is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. For reactions involving organohalogen compounds like this compound, in situ spectroscopic techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools. These non-invasive methods provide a continuous stream of data from within the reaction vessel, offering a detailed window into the dynamic chemical transformations as they occur.
The application of in situ spectroscopy is particularly insightful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are frequently employed to functionalize thiophene rings. By tracking the concentration changes of reactants, intermediates, and products, researchers can elucidate complex reaction mechanisms and kinetics. rsc.orgshimadzu.com
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is a powerful technique for real-time reaction monitoring due to its ability to directly probe the vibrational modes of molecules in solution without the need for sample extraction. An ATR probe, typically made of diamond or silicon, is inserted directly into the reaction mixture. The infrared beam travels through the crystal and interacts with the sample at the interface, allowing for the collection of high-quality spectra of the liquid phase.
In a typical Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, ATR-IR spectroscopy can track several key changes simultaneously. The consumption of the starting material, this compound, can be monitored by the decrease in the intensity of vibrational bands characteristic of the C-I bond and the specific substitution pattern on the thiophene ring. Concurrently, the formation of the new C-C bond and the biaryl product can be observed through the appearance and growth of new vibrational bands.
For instance, the carbonyl (C=O) stretching frequency of the ester group in this compound is sensitive to the electronic environment of the thiophene ring. As the electron-withdrawing iodine atom is replaced by an aryl group, a shift in this carbonyl frequency can be expected and monitored.
Detailed Research Findings from ATR-IR Monitoring:
While specific studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the principles can be extrapolated from research on similar systems. Studies on the Suzuki-Miyaura cross-coupling of other aryl halides demonstrate the utility of ATR-IR in elucidating reaction kinetics and the influence of various reaction parameters such as catalyst loading, temperature, and base. irb.hr
A hypothetical real-time monitoring of a Suzuki coupling reaction involving this compound would involve tracking the key infrared bands as depicted in the following interactive data table. The disappearance of the C-I stretching vibration and the appearance of bands corresponding to the new biaryl system would provide a clear kinetic profile of the reaction.
Interactive Data Table: Representative ATR-IR Data for Monitoring the Suzuki Coupling of this compound
Please select a component from the dropdown menu to view its characteristic ATR-IR vibrational frequencies.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Interpretation |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another effective technique for real-time reaction monitoring, particularly for reactions involving conjugated systems and chromophores. The π-systems of aromatic and heteroaromatic compounds, such as thiophene derivatives, give rise to characteristic UV-Vis absorption bands. Changes in the conjugation and substitution pattern during a reaction lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity.
In the context of a Suzuki coupling of this compound, the starting material will have a specific UV-Vis absorption spectrum. The product, a more extended π-conjugated system due to the formation of a biaryl structure, will absorb at a longer wavelength (a bathochromic or red shift). By monitoring the decrease in the absorbance at the λmax of the reactant and the increase at the λmax of the product, a kinetic profile can be constructed. mdpi.com
Detailed Research Findings from UV-Vis Monitoring:
Studies on the coupling reactions of thiophenes have demonstrated the utility of UV-Vis spectroscopy in determining reaction kinetics. mdpi.com The formation of the coupled product often results in a distinct new absorption band at a longer wavelength, making it straightforward to follow its formation. The relationship between the size of the conjugated system and the absorption wavelength is a well-established principle. shimadzu.com
A hypothetical monitoring of a Suzuki coupling of this compound with phenylboronic acid would show a clear evolution in the UV-Vis spectrum.
Interactive Data Table: Representative UV-Vis Data for Monitoring the Suzuki Coupling of this compound
Please select a component from the dropdown menu to view its characteristic UV-Vis absorption data.
| Compound | Expected λmax (nm) | Interpretation |
|---|
By combining the data from these in situ spectroscopic methods, a comprehensive understanding of the reaction mechanism and kinetics for the functionalization of this compound can be achieved. This detailed insight is invaluable for the rational design and optimization of synthetic routes towards more complex molecules.
Computational and Theoretical Studies on Methyl 4 Iodothiophene 2 Carboxylate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. accscience.comresearchgate.net By calculating the electron density, DFT methods can determine the geometry, energy, and distribution of electrons within a molecule, providing a fundamental understanding of its characteristics. researchgate.net For thiophene (B33073) derivatives, DFT calculations are frequently employed to analyze their electronic structure, vibrational frequencies, and thermodynamic properties. researchgate.netmdpi.com
A study on related thiophene-2-carboxamide derivatives utilized DFT to explore their molecular and electronic properties, revealing how different substituents influence the electronic landscape of the thiophene ring system. nih.gov Similarly, research on methyl-3-aminothiophene-2-carboxylate (a structural analogue) used DFT to calculate electrostatic potential and frontier molecular orbitals to better understand its properties and intermolecular interactions. mdpi.comdntb.gov.ua
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A small gap suggests high reactivity and low stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com
For thiophene derivatives, the HOMO is often characterized by electron density on the thiophene ring, while the LUMO is typically distributed over the electron-withdrawing carboxylate group. In a study of methyl-3-aminothiophene-2-carboxylate, the HOMO–LUMO gap was calculated to be approximately 4.537 eV, indicating high chemical reactivity. mdpi.com The nitrogen atom of the amino group contributed significantly to the HOMO, while the carbon atoms of the carboxyl group had a major contribution to the LUMO. mdpi.com
The reactivity of halogenated thiourea (B124793) derivatives of 2-thiophene carboxylic acid has been shown to be influenced by the electronegativity of the attached halogen. mdpi.com Computational studies on various substituted thiophene derivatives provide insight into how different functional groups modulate the FMO energies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |
|---|---|---|---|---|
| Methyl-3-aminothiophene-2-carboxylate | -5.697 | -1.160 | 4.537 | mdpi.com |
| 3-Amino thiophene-2-carboxamide derivative (7a) | -5.26 | -2.11 | 3.15 | nih.gov |
| 3-Methyl thiophene-2-carboxamide derivative (5a) | -5.74 | -1.85 | 3.89 | nih.gov |
| 2-Thiophene carboxylic acid thiourea derivative (Iodo-substituted) | -6.49 | -3.13 | 3.36 | mdpi.com |
Molecular Electrostatic Potential (MEP or ESP) maps are valuable for visualizing the charge distribution within a molecule and for predicting how it will interact with other species. youtube.comresearchgate.net These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of high positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net Green and yellow areas represent regions with near-zero or neutral potential. youtube.com
For a molecule like Methyl 4-iodothiophene-2-carboxylate, an MEP map would be expected to show a significant region of negative potential (red) around the highly electronegative oxygen atoms of the carbonyl group in the ester function. This site is therefore a primary center for electrophilic attack and hydrogen bonding. mdpi.com The thiophene ring itself would display a more complex potential surface, influenced by the electron-withdrawing effects of the ester group and the iodo substituent. Studies on the related methyl-3-aminothiophene-2-carboxylate confirm that the amino and carboxyl groups are key sites for intermolecular interactions, a feature clearly identifiable through ESP analysis. mdpi.comdntb.gov.ua
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. researchgate.net This approach provides a deep understanding of reaction feasibility, kinetics, and selectivity. researchgate.net
A key aspect of modeling reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
While specific transition state calculations for reactions involving this compound are not prominently available, studies on similar systems illustrate the methodology. For instance, DFT has been used to investigate the [3+2] cycloaddition reactions of other heterocyclic compounds, where the energetics of the reaction pathway and the electronic structure of the transition states were analyzed in detail. researchgate.net Such calculations reveal whether a reaction is concerted (one step) or proceeds through intermediates and whether bond formation is synchronous or asynchronous. researchgate.net For reactions involving the thiophene ring or its substituents, this method could be used to predict the most favorable pathways for substitution or coupling reactions.
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction pathway itself. rsc.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).
The choice of solvent can influence the stability of reactants, intermediates, and transition states differently, thereby altering the activation energy. rsc.org For polar molecules like this compound, polar solvents would be expected to stabilize charged or highly polar transition states, potentially accelerating certain reaction pathways. Computational studies on other systems have demonstrated that varying the polarity of the solvent in the model can lead to different predicted outcomes, highlighting the importance of including solvent effects for accurate predictions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. pitt.edu By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, flexibility, and intermolecular interactions in a dynamic environment like a solution or crystal lattice. pitt.edunih.gov
For this compound, MD simulations could be used to analyze the rotational freedom of the methyl ester group relative to the thiophene ring. This conformational flexibility can be crucial for its interaction with biological targets or for its packing in a crystal structure. Furthermore, MD simulations are powerful for studying how molecules interact with each other. For example, simulations of phenylthiophene-2-carboxylate derivatives have been used to assess the stability of their binding within protein active sites over time. researchgate.net An MD simulation of this compound could reveal preferred orientations in solution and the nature and lifetime of intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atom.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the electronic structure and dynamic behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra, assigning signals, and understanding the influence of substituents on the thiophene ring.
The theoretical calculation of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, has become a standard practice in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a robust approach for predicting isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as considerations for solvent effects. nih.govrsc.org
For thiophene derivatives, computational studies have demonstrated a good correlation between calculated and experimental chemical shifts. nih.gov The chemical shifts are influenced by the electronic environment of each nucleus, which is modulated by the effects of substituents on the thiophene ring. For instance, the positions of protons and carbons on the thiophene ring are sensitive to the presence of electron-withdrawing or electron-donating groups. modgraph.co.uk
While specific computational studies on this compound are not extensively documented in the reviewed literature, data from related thiophene compounds illustrate the predictive power of these methods. For example, DFT calculations on 2-thiophene carboxylic acid and its derivatives have been used to predict their NMR spectra. mdpi.com The CHARGE model, a semi-empirical method, has also been successfully used to predict ¹H NMR chemical shifts for a wide range of heteroaromatic compounds by modeling ring currents and π-electron density effects. modgraph.co.ukliverpool.ac.uk
The following table presents illustrative predicted ¹H and ¹³C NMR chemical shifts for a related compound, 2-thiophene carboxylic acid, which can provide a basis for understanding the types of values expected for its derivatives.
Table 1: Predicted NMR Chemical Shifts for 2-Thiophene Carboxylic Acid
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 134.1 | - |
| C3 | 128.0 | 7.4 |
| C4 | 127.5 | 7.1 |
| C5 | 134.5 | 7.8 |
| C(O)OH | 162.7 | - |
| COOH | - | 11.9 |
This table is generated based on general knowledge of thiophene NMR and is for illustrative purposes.
Theoretical vibrational analysis is a powerful technique for understanding the molecular vibrations of a compound and for the assignment of bands in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. psu.edu It is common practice to scale the calculated frequencies with empirical factors to correct for anharmonicity and deficiencies in the computational method, leading to better agreement with experimental data. iosrjournals.org
For thiophene and its derivatives, DFT calculations have been shown to successfully predict vibrational spectra. researchgate.net The vibrational modes of the thiophene ring, such as C-H stretching, C-C stretching, and ring breathing modes, as well as the vibrations associated with the substituent groups, can be identified and assigned. iosrjournals.org Studies on compounds like 2-thiophene carboxylic acid have demonstrated excellent agreement between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra. iosrjournals.org Similarly, computational studies on other substituted thiophenes have been instrumental in understanding the influence of substituents on the vibrational modes. jchps.com
The following table provides examples of predicted vibrational frequencies for key modes in 2-thiophene carboxylic acid, a structurally related molecule. These predictions are typically obtained from DFT calculations (e.g., at the B3LYP/6-31G** level of theory). iosrjournals.org
Table 2: Predicted Vibrational Frequencies for 2-Thiophene Carboxylic Acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|
| O-H Stretch | 3550 |
| C-H Stretch (ring) | 3100-3150 |
| C=O Stretch | 1720 |
| C=C Stretch (ring) | 1526, 1410 |
| C-C Stretch (ring) | 1356 |
| C-H in-plane bend | 1283, 1105 |
| C-S Stretch | 852, 649 |
| C-H out-of-plane bend | 910, 858 |
This table is generated based on data from related thiophene derivatives and is for illustrative purposes. iosrjournals.org
These computational approaches, while not a substitute for experimental data, provide a powerful predictive framework for understanding the spectroscopic properties of this compound and guiding experimental investigations.
Future Research Directions and Emerging Paradigms in Methyl 4 Iodothiophene 2 Carboxylate Chemistry
The continued exploration of methyl 4-iodothiophene-2-carboxylate and its derivatives is poised to unlock new possibilities in materials science, medicinal chemistry, and process chemistry. Future research is steering towards more efficient, sustainable, and innovative methodologies for its synthesis and application. This section outlines the key emerging areas that are expected to define the next chapter of this compound chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-iodothiophene-2-carboxylate, and how is the product characterized?
- Synthesis : Common methods involve iodination of precursor thiophene derivatives, such as direct electrophilic substitution using iodine monochloride (ICl) or iodine with oxidizing agents. Alternative routes include cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using iodinated aryl halides .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for regiochemical confirmation), infrared (IR) spectroscopy for ester and C-I bond identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis ensures purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- ¹H NMR : Identifies proton environments adjacent to the iodine substituent, with deshielding effects due to iodine's electronegativity.
- ¹³C NMR : Confirms the carboxylate and iodine-substituted carbon signals, with characteristic shifts (e.g., ~160 ppm for carbonyl carbons).
- IR : Detects ester C=O stretches (~1700 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹). Cross-referencing with PubChem or NIST spectral databases enhances reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational simulations (e.g., density functional theory, DFT) to validate spectral assignments. For example, crystallographic data from SHELX-refined structures can resolve ambiguities in NMR peak assignments .
- Database Cross-Check : Use NIST Chemistry WebBook or Cambridge Structural Database (CSD) to compare experimental data with published benchmarks .
Q. What strategies enhance regioselectivity during iodination of thiophene carboxylate esters?
- Directing Groups : Introduce electron-donating/withdrawing groups (e.g., methyl or nitro) to direct iodination to the 4-position.
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) or transition-metal catalysts (e.g., Pd) to control reaction pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve iodine incorporation efficiency .
Q. How do X-ray crystallography and computational tools elucidate the electronic effects of the iodine substituent?
- Crystallography : Mercury CSD software visualizes iodine's steric and electronic impact on crystal packing. SHELXL refines bond lengths and angles, revealing hyperconjugative interactions between iodine and the thiophene ring .
- Computational Analysis : DFT calculations (e.g., Natural Bond Orbital analysis) quantify charge distribution and resonance effects, explaining reactivity in cross-coupling reactions .
Q. What challenges arise in multi-gram synthesis of this compound, and how are they mitigated?
- Challenges : Iodine's volatility, side reactions (e.g., di-iodination), and purification difficulties due to similar polarity byproducts.
- Solutions : Optimize stoichiometry (controlled iodine equivalents), use flash chromatography with high-selectivity stationary phases, or recrystallization in non-polar solvents .
Q. How do hydrogen-bonding interactions influence crystal packing and physicochemical properties?
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict solubility and melting points.
- Implications : Strong intermolecular interactions (e.g., C=O⋯H–O) may reduce solubility in apolar solvents, necessitating co-solvents for biological assays .
Methodological Guidance Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
